molecular formula C30H26F5NO6 B613504 Fmoc-d-glu(otbu)-opfp CAS No. 200616-21-3

Fmoc-d-glu(otbu)-opfp

Cat. No.: B613504
CAS No.: 200616-21-3
M. Wt: 591.53
InChI Key: AIDYQYOPUBOMTR-HXUWFJFHSA-N
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Description

Fmoc-d-glu(otbu)-opfp, also known as N-α-Fmoc-d-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing d-glutamic acid residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester (OtBu) protecting group, which help in the selective deprotection and coupling reactions during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-glu(otbu)-opfp typically involves the protection of the amino and carboxyl groups of d-glutamic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl ester. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-glu(otbu)-opfp undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for tert-butyl ester removal.

    Coupling: DIC and HOBt in DMF for peptide bond formation.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent synthesis steps .

Scientific Research Applications

Fmoc-d-glu(otbu)-opfp is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-d-glu(otbu)-opfp involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and tert-butyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in SPPS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-d-glu(otbu)-opfp is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and tert-butyl ester protecting groups. This combination allows for selective deprotection and efficient incorporation into peptides, making it a valuable tool in peptide synthesis .

Biological Activity

Fmoc-D-Glu(otbu)-opfp, a derivative of glutamic acid, is widely recognized in biochemical research for its role as a building block in peptide synthesis and its potential therapeutic applications. This compound is particularly significant in the development of peptides that mimic neurotransmitters and serve various biological functions.

  • Molecular Formula : C24H27NO6
  • Molecular Weight : 425.474 g/mol
  • Melting Point : 83-89 °C
  • Density : 1.2 g/cm³

Applications

This compound has several notable applications:

  • Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS) to create complex peptides.
  • Drug Development : Important for designing drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
  • Bioconjugation : Aids in attaching biomolecules, enhancing drug delivery systems.
  • Protein Engineering : Used for modifying proteins to study interactions and functions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role in peptide synthesis and its potential effects on neurotransmission and cellular signaling.

The γ-carboxylation of glutamic acid derivatives like this compound is crucial for calcium ion chelation, which is essential for the biological activity of many Gla-containing peptides and proteins. This modification is mediated by γ-glutamyl carboxylase in the presence of vitamin K1, facilitating various physiological processes, including blood coagulation and cellular signaling pathways.

Case Studies

  • Antimicrobial Peptides :
    • A study explored the synthesis of antimicrobial cyclic peptides using this compound as a building block. The resulting peptides exhibited significant antimicrobial activity against various pathogens, indicating the compound's utility in developing new antimicrobial agents .
  • Bone Imaging Agents :
    • Another research focused on using this compound in the development of Ga-DOTA-(D-Asp)n as bone imaging agents. The study highlighted that peptides composed of D-amino acids, such as those derived from this compound, demonstrated superior stability and prolonged retention in vivo compared to their L-amino acid counterparts .

Data Tables

PropertyValue
Molecular Weight425.474 g/mol
Melting Point83-89 °C
Density1.2 g/cm³
SolubilitySoluble in DMF
ApplicationDescription
Peptide SynthesisKey building block for SPPS
Drug DevelopmentDesign of compounds targeting neurological disorders
BioconjugationEnhances drug delivery systems
Protein EngineeringModifies proteins for interaction studies

Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYQYOPUBOMTR-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692813
Record name 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200616-21-3
Record name D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200616-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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